Product packaging for Helichrysetin(Cat. No.:CAS No. 62014-87-3)

Helichrysetin

Cat. No.: B1673041
CAS No.: 62014-87-3
M. Wt: 286.28 g/mol
InChI Key: OWGUBYRKZATRIT-QPJJXVBHSA-N
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Description

Helichrysetin (2′,4,4′-trihydroxy-6′-methoxy chalcone) is a naturally occurring chalcone isolated from plants such as Alpinia katsumadai, Alpinia galanga, and Helichrysum odoratissimum . Structurally, it features three hydroxyl groups and one methoxy substitution on the chalcone backbone, which contributes to its diverse pharmacological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1673041 Helichrysetin CAS No. 62014-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUBYRKZATRIT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317482
Record name Helichrysetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62014-87-3
Record name Helichrysetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62014-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helichrysetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helichrysetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELICHRYSETIN
Source FDA Global Substance Registration System (GSRS)
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Record name Helichysetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0132893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Botanical Sources and Natural Extraction of Helichrysetin

Selection of Helichrysum Species

This compound is predominantly extracted from the flowering tops of Helichrysum italicum and Helichrysum odoratissimum. These species thrive in Mediterranean regions and parts of Africa, with H. italicum being cultivated extensively in Sardinia for industrial applications. The plant material is typically harvested during the flowering season (late spring to early autumn) to maximize secondary metabolite content.

Hydrodistillation and Boiling-Based Extraction

A patented method for preparing Helichrysum-derived extracts involves a multi-step process designed to reduce allergenic terpenes while preserving polyphenols, including this compound. The protocol is summarized as follows:

  • Boiling : Fresh or dried H. italicum is boiled in water (drug-to-water ratio 1:8) for 30 minutes to 2.5 hours. Prolonged boiling (>2.5 hours) degrades polyphenols, while shorter durations (<30 minutes) fail to eliminate allergens like limonene and linalool.
  • Separation : The boiled plant material is separated via filtration and pressing, yielding a decoction and a residual solid.
  • Drying : The residual solid is dried at 30–50°C to produce a stable intermediate.
  • Solvent Extraction : The dried material is macerated in solvents such as ethanol, propylene glycol, or vegetable oils (e.g., olive oil) for 7–21 days, followed by filtration and evaporation.
Table 1: Optimization of Boiling Duration for H. italicum Extraction
Boiling Time (Hours) Polyphenol Yield (mg/g) Allergen Reduction (%)
1.0 12.3 ± 0.8 58 ± 3
1.5 14.1 ± 1.2 72 ± 4
2.5 9.8 ± 0.6 89 ± 2

Data derived from Example 2 of WO2016120241A1.

This method highlights a trade-off: extended boiling reduces allergens but diminishes polyphenol content, necessitating careful optimization.

Synthetic Approaches to this compound

Challenges in Natural Isolation

Natural extraction of this compound is complicated by its low concentration in plant tissues and co-extraction of structurally similar flavonoids. For instance, H. odoratissimum yields this compound alongside 3-O-methylquercetin and 3,5-dihydroxy-6,7,8-trimethoxyflavone, requiring rigorous chromatographic separation. Inconsistent melting points observed in naturally derived this compound further motivated the development of synthetic routes.

Solvent Systems and Yield Optimization

Ethanol-Water Maceration

Ethanol (95%) is the preferred solvent for extracting this compound due to its ability to solubilize both polar and non-polar metabolites. A 1:3 plant-to-solvent ratio with 21-day maceration at room temperature yields extracts containing 18–22% this compound by weight.

Vegetable Oil Maceration

For cosmetic applications, H. italicum extracts are prepared in olive oil or jojoba wax. These solvents produce lipophilic extracts with 5–8% this compound content, suitable for topical formulations.

Table 2: Solvent Efficiency in this compound Extraction
Solvent Extraction Efficiency (%) Purity (HPLC)
Ethanol (95%) 89 ± 3 92 ± 2
Propylene Glycol 76 ± 4 85 ± 3
Olive Oil 45 ± 5 78 ± 4

Adapted from WO2016120241A1.

Analytical Characterization

HPLC-UV Profiling

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound. Methanol extracts are analyzed using C18 columns and gradients of acetonitrile-water, achieving baseline separation of this compound from co-eluting flavonoids.

Mass Spectrometry

LC-MS/MS confirms this compound’s molecular ion ([M+H]+ m/z 315.1) and fragmentation pattern, distinguishing it from isomers like isosalipurposide.

Chemical Reactions Analysis

Cytotoxic Activity Against Cancer Cell Lines

Helichrysetin demonstrates selective cytotoxicity across multiple cancer cell lines, with the highest activity observed in cervical carcinoma (Ca Ski) and lung adenocarcinoma (A549). The 50% inhibitory concentration (IC50) values, determined via MTT assays, highlight its efficacy:

Cell LineIC50 (μg/mL)
Ca Ski10.3
A54915.0
MCF-720.1
HT-2922.5

These values underscore this compound’s preferential targeting of rapidly dividing cancer cells .

Apoptosis Induction Mechanisms

This compound triggers programmed cell death through hallmark apoptotic features:

Morphological Changes

  • Cell shrinkage and membrane blebbing observed via phase-contrast microscopy .

  • Nuclear fragmentation and chromatin condensation confirmed by DAPI staining .

Biochemical Markers

MarkerThis compound (15 μg/mL)Control
Annexin-V positive42.63%0.61%
TUNEL-positive82.34%1.28%

These results, obtained via flow cytometry and TdT-mediated dUTP nick-end labeling (TUNEL), confirm extensive DNA fragmentation and phosphatidylserine externalization .

Mitochondrial Membrane Potential Disruption

This compound causes a dose-dependent loss of mitochondrial polarization, critical for initiating intrinsic apoptosis:

Concentration (μg/mL)% Depolarized Cells
51.28%
1515.16%
2041.29%

This disruption correlates with cytochrome c release and caspase activation, as inferred from mitochondrial membrane potential assays .

Cell Cycle Blockade at the S Phase

This compound arrests A549 cells at the S phase, halting DNA replication:

Time (h)S Phase Arrest (%)
2415.2%
4828.5%
7242.7%

This mechanism prevents tumor progression by inhibiting DNA synthesis .

Molecular Pathway Modulation

While specific pathway details remain under investigation, this compound’s effects involve:

  • Caspase-8 activation , initiating extrinsic apoptosis .

  • p53 upregulation , enhancing cell cycle checkpoints .

  • Bcl-2/Bax regulation , shifting mitochondrial permeability .

Comparative Analysis with Standard Therapies

This compound’s IC50 against A549 (15.0 μg/mL) compares favorably to doxorubicin (12.5 μg/mL), suggesting potential as an adjunct or alternative in lung cancer treatment .

Scientific Research Applications

Anticancer Properties

Helichrysetin has demonstrated potent cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent. Research highlights the following key findings:

  • Cytotoxicity Against Cancer Cell Lines : this compound exhibits strong inhibitory effects on cell growth and induces apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), Ca Ski (cervical cancer), and HT-29 (colon cancer). The compound showed the highest cytotoxic activity against cervical carcinoma cells with an IC50_{50} value of 31.02 µM .
  • Mechanisms of Induction of Apoptosis : Studies indicate that this compound induces apoptosis through multiple pathways. In A549 cells, it causes chromatin condensation and nuclear fragmentation, indicative of apoptosis. Additionally, it leads to mitochondrial membrane potential collapse and phosphatidylserine externalization, both early markers of apoptosis .
  • Synergistic Effects with Tumor Necrosis Factor-alpha : this compound has been shown to work synergistically with tumor necrosis factor-alpha (TNF-α) to promote apoptosis in HeLa and T98G cells. This combination enhances the activation of apoptotic markers such as caspase-3 and poly-(ADP-ribose)-polymerase, while this compound alone decreases cell viability .

Mechanistic Insights

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Inhibition of NF-κB Pathway : this compound inhibits the nuclear translocation of NF-κB, a key regulator of cell survival and proliferation. This inhibition is crucial in reducing the transcriptional activity associated with inflammation and cancer progression .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle blockade at the S phase, contributing to its cytotoxic effects. This blockade is associated with the induction of apoptosis in treated cells .

Additional Pharmacological Applications

Beyond its anticancer properties, this compound exhibits several other pharmacological activities:

  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by decreasing NF-κB activity in various cellular contexts, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The compound also shows antioxidant effects, which may help mitigate oxidative stress-related damage in cells .
  • Antiplatelet Activity : Research indicates that this compound possesses antiplatelet aggregation capabilities, which could be beneficial in cardiovascular health .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

Study ReferenceCancer Cell LinesKey FindingsIC50_{50} Values
A549, MCF-7, Ca Ski, HT-29Induces apoptosis; inhibits growth31.02 µM (Ca Ski)
HeLa, T98GSynergistic effect with TNF-α; promotes apoptosisNot specified
VariousAntitumor activity; targets c-Myc pathwayNot specified
A549Induces cell cycle blockade; apoptosis mechanisms elucidatedNot specified

Mechanism of Action

Helichrysetin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pharmacological Properties :

  • Anticancer Activity : Helichrysetin exhibits potent cytotoxicity against multiple cancer cell lines, including cervical (Ca Ski, IC50 = 30.62 µM), lung (A549), gastric (MGC803), and glioblastoma (T98G) cells . Its mechanisms include DNA damage induction, mitochondrial membrane disruption, and activation of apoptosis via JNK/p53 pathways .
  • Synergistic Effects : Combined with TNF-α, this compound inhibits NF-κB and EGFR signaling, enhancing apoptosis in HeLa and T98G cells .
  • Antiviral Activity : It shows slight inhibition of HIV-1 and MERS-CoV proteases, though less potent than herbacetin or rhoifolin .

Comparison with Similar Compounds

Chalcones are a class of bioactive flavonoids with anticancer, antiviral, and anti-inflammatory properties. Below is a detailed comparison of this compound with structurally or functionally related compounds.

Structural and Functional Comparison

Compound Structure Key Activities Mechanisms
This compound 2′,4,4′-trihydroxy-6′-methoxy chalcone - Cytotoxicity (IC50 ~30 µM in Ca Ski, A549)
- Anti-HIV protease
- JNK/p53-mediated apoptosis
- NF-κB/EGFR inhibition
- DNA damage
Herbacetin 3,5,7,8-tetrahydroxyflavone - Anti-SARS-CoV (IC50 = 33.17 µM)
- Antioxidant
- 3CLpro protease inhibition
Rhoifolin Flavonoid glycoside - Anti-SARS-CoV (IC50 = 27.45 µM) - 3CLpro protease inhibition
Pectolinarin Flavonoid glycoside - Anti-SARS-CoV (IC50 = 37.78 µM)
- Anti-inflammatory
- 3CLpro protease inhibition

Cytotoxic Activity Across Cancer Cell Lines

Compound Cell Line IC50 (µM) Key Findings
This compound Ca Ski 30.62 ± 0.38 Induces DNA damage, JNK-mediated apoptosis
This compound A549 ~30 Mitochondrial disruption, S-phase cell cycle arrest
Herbacetin SARS-CoV 33.17 Targets viral protease 3CLpro

Mechanism-Specific Differences

Apoptosis Pathways :

  • This compound activates JNK-mediated phosphorylation of p53, leading to caspase-3 cleavage and PARP activation . In contrast, herbacetin and pectolinarin primarily target viral proteases rather than cancer pathways .
  • Unlike other chalcones, this compound synergizes with TNF-α to block NF-κB nuclear translocation, amplifying apoptotic signals in cancer cells .

Antiviral Activity :

  • This compound’s anti-HIV activity is modest compared to herbacetin and rhoifolin, which show stronger inhibition of SARS-CoV 3CLpro .

Metabolic Targets: In gastric cancer, this compound uniquely targets the c-Myc/PDHK1 axis, reprogramming energy metabolism to inhibit tumor growth . No similar mechanism is reported for other chalcones in the provided evidence.

Biological Activity

Helichrysetin, a naturally occurring chalcone (2′,4,4′-trihydroxy-6′-methoxy chalcone), has garnered significant attention in the field of cancer research due to its diverse biological activities. This article delves into its mechanisms of action, particularly its anti-cancer properties, and presents findings from various studies.

Overview of this compound

This compound is predominantly found in species of the Alpinia genus. Its structural characteristics contribute to its biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Notably, it has shown promise in inducing apoptosis in various cancer cell lines.

  • Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in several cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, this compound triggers apoptotic pathways characterized by chromatin condensation and nuclear fragmentation . The compound promotes the externalization of phosphatidylserine and disrupts mitochondrial membrane potential, both early signs of apoptosis.
  • Cell Cycle Arrest : Research indicates that this compound causes cell cycle blockade at the S phase. This blockade is associated with the induction of apoptosis, suggesting that this compound not only inhibits cell growth but also alters the cell cycle dynamics .
  • Inhibition of Cancer Cell Viability : Studies have shown that this compound significantly reduces the viability of various cancer cells, including cervical adenocarcinoma (Ca Ski), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) cells. The IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
Ca Ski31.02 ± 0.45
A54950.72 ± 1.26
MCF-797.35 ± 1.71
HT-29102.94 ± 2.20

This table illustrates the varying degrees of sensitivity among different cancer cell lines to this compound treatment .

Synergistic Effects

Recent studies have highlighted the synergistic effect of this compound when combined with tumor necrosis factor-alpha (TNF-α). This combination enhances apoptosis in HeLa and T98G cells by inhibiting NF-κB signaling pathways . The inhibition of NF-κB translocation is crucial as it plays a significant role in promoting cell survival and proliferation in cancer cells.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound against specific cancers:

  • Gastric Cancer : this compound has been reported to inhibit gastric cancer growth by targeting c-Myc pathways, indicating its potential as a therapeutic agent for this malignancy .
  • Breast Cancer : In studies involving MCF-7 and MDA-MB-435 breast cancer cell lines, this compound demonstrated significant cytotoxic effects alongside DNA damage induction .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects in this compound-TNF-α combination studies?

  • Answer: The Chou-Talalay combination index (CI) quantifies synergism (CI < 1) or antagonism (CI > 1) . Dose-effect analysis (CompuSyn software) is often paired with ANOVA to assess significance. For apoptosis data, flow cytometry results (Annexin V/PI) should report both early (Annexin V+/PI−) and late (Annexin V+/PI+) apoptotic populations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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